molecular formula C12H9ClN2O3 B2557374 2-(5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl)acetic acid CAS No. 1010886-62-0

2-(5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl)acetic acid

Cat. No. B2557374
CAS RN: 1010886-62-0
M. Wt: 264.67
InChI Key: GGKSFGGEPDOEKT-UHFFFAOYSA-N
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Description

4-Chlorophenylacetic acid, a compound with a similar structure, is an organic compound and a derivative of phenylacetic acid containing a chlorine atom in the para position . It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, 2-arylpyrrolo[2,3,4-kl]acridin-1(2H)-ones are synthesized by a straightforward, efficient, and convenient approach of three-component reactions of dimedone, various anilines, and isatin in the presence of acetic acid .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of 4-Chlorophenylacetic acid is determined by its molecular formula C8H7ClO2 and its molecular weight is 170.59 g/mol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex. For example, catalytic protodeboronation of pinacol boronic esters utilizes a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4-Chlorophenylacetic acid has a melting point of 102-105 °C and is soluble in ethanol .

Scientific Research Applications

Environmental Impact and Biodegradation

  • Herbicide Toxicity and Environmental Behavior : Studies on 2,4-D highlight its widespread use in agriculture and the potential environmental impacts, including toxicity to non-target species and biodegradation processes. Research emphasizes the importance of understanding the fate of such compounds in the environment and their breakdown through microbial action or other natural processes (Zuanazzi et al., 2020) (Magnoli et al., 2020).

Toxicological Research

  • Toxicity Studies : Research on chlorinated hydrocarbons like 2,4,5-T and related compounds investigates their toxic effects on human health and ecosystems, highlighting the need for careful assessment and management of these chemicals to prevent adverse health outcomes (Kimbrough, 1972) (Islam et al., 2017).

Agricultural and Industrial Applications

  • Pesticide and Herbicide Use : Reviews of 2,4-D and other phenoxy herbicides address their application in agricultural settings, mechanisms of action, and the challenges associated with their use, including resistance, environmental persistence, and the search for more sustainable and less harmful alternatives (Werner et al., 2012).

Mechanistic Insights and Chemical Behavior

  • Chemical Properties and Interactions : Research into the sorption behavior of phenoxy herbicides on various substrates provides insights into their environmental mobility, degradation pathways, and the factors influencing their persistence in soil and water systems. Such studies are crucial for designing effective remediation strategies and understanding the long-term impacts of these compounds (Goyal et al., 2018).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For instance, 4-Chlorophenylacetic acid can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[5-(4-chlorophenyl)-2-oxopyrazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-9-3-1-8(2-4-9)10-6-15(7-12(17)18)11(16)5-14-10/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKSFGGEPDOEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(C(=O)C=N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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